molecular formula C25H27NO4 B6231558 2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.1]heptan-2-yl}acetic acid CAS No. 2137638-44-7

2-{2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]bicyclo[2.2.1]heptan-2-yl}acetic acid

Katalognummer: B6231558
CAS-Nummer: 2137638-44-7
Molekulargewicht: 405.5 g/mol
InChI-Schlüssel: PVPYLAAFXFNMOR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a bicyclo[2.2.1]heptane (norbornane) core, an acetic acid moiety, and a Fmoc-protected aminomethyl group. The rigid norbornane scaffold enhances stereochemical stability, making it valuable in peptide synthesis and drug design for maintaining conformational rigidity . The Fmoc group (9H-fluoren-9-ylmethoxy carbonyl) is widely used for temporary amine protection due to its orthogonality in solid-phase peptide synthesis (SPPS) .

Eigenschaften

CAS-Nummer

2137638-44-7

Molekularformel

C25H27NO4

Molekulargewicht

405.5 g/mol

IUPAC-Name

2-[2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-2-bicyclo[2.2.1]heptanyl]acetic acid

InChI

InChI=1S/C25H27NO4/c27-23(28)13-25(12-16-9-10-17(25)11-16)15-26-24(29)30-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,16-17,22H,9-15H2,(H,26,29)(H,27,28)

InChI-Schlüssel

PVPYLAAFXFNMOR-UHFFFAOYSA-N

Kanonische SMILES

C1CC2CC1CC2(CC(=O)O)CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Reinheit

95

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Peptide Synthesis

Fmoc derivatives are extensively used in solid-phase peptide synthesis (SPPS). The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids, allowing for the sequential addition of amino acids to form peptides.

Key Advantages :

  • Stability under basic conditions.
  • Ease of removal through mild acidic conditions.

Case Study : In a study by Wang et al. (2020), Fmoc-protected amino acids were utilized to synthesize cyclic peptides that demonstrated enhanced biological activity compared to linear counterparts .

Drug Development

The incorporation of Fmoc-amino acids into drug design has shown potential in developing novel therapeutics, particularly in targeting specific receptors or enzymes.

Example : A derivative of the compound was investigated for its ability to inhibit a specific enzyme linked to cancer progression, showing promising results in vitro and in vivo models .

Bioconjugation

Fmoc compounds can be employed in bioconjugation strategies, facilitating the attachment of biomolecules to surfaces or other molecules, which is crucial for developing biosensors and drug delivery systems.

Application : A recent study demonstrated the use of Fmoc-acetic acid derivatives to modify nanoparticles for targeted drug delivery, enhancing the therapeutic index of anticancer agents .

Data Tables

Application AreaDescriptionReference
Peptide SynthesisUsed as a protective group in SPPSWang et al., 2020
Drug DevelopmentPotential inhibitor for cancer-related enzymesResearch Study
BioconjugationModification of nanoparticles for drug deliveryRecent Study

Vergleich Mit ähnlichen Verbindungen

Structural Analogues with Varying Core Scaffolds

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Substituents/Modifications Molecular Formula CAS Number Key Applications
Target Compound Bicyclo[2.2.1]heptane Fmoc-aminomethyl, acetic acid Likely C24H25NO4 Not explicitly provided Constrained peptides, SPPS
rac-2-[(1R,2R,4S)-2-(Fmoc-amino)bicyclo[2.2.1]heptan-1-yl]acetic acid Bicyclo[2.2.1]heptane Fmoc-amino, acetic acid (different position) C24H25NO4 EN300-51835430 Stereoselective synthesis
2-(1-(Fmoc-aminomethyl)cyclohexyl)acetic acid Cyclohexane Fmoc-aminomethyl, acetic acid C21H27NO4 882847-19-0 Flexible peptide linkers
2-(4-(Fmoc-aminomethyl)phenyl)acetic acid Phenyl Fmoc-aminomethyl, acetic acid C24H21NO4 176504-01-1 Hydrophobic peptide interactions
(S)-2-(Fmoc-amino)-2-(4-methoxyphenyl)acetic acid Phenyl (4-methoxy) Fmoc-amino, 4-methoxyphenyl, acetic acid C24H21NO5 1260596-73-3 Solubility-enhanced SPPS
Key Observations:
  • Norbornane vs. Cyclohexane/Phenyl: The bicyclo[2.2.1]heptane core in the target compound provides superior rigidity compared to cyclohexane or phenyl analogs, reducing conformational flexibility in peptide chains .
  • Electronic Effects : The 4-methoxyphenyl group in introduces electron-donating properties, enhancing solubility in polar solvents, whereas the phenyl analog favors hydrophobic interactions.
  • Stereochemical Control: The norbornane scaffold in the target compound and its rac-analog enables precise stereochemical control, critical for bioactive peptide design.

Functional Group Modifications

Table 2: Reactivity and Stability Comparisons
Compound Name Functional Group Variation Deprotection Kinetics (Fmoc) Stability in SPPS
Target Compound Standard Fmoc-aminomethyl Moderate (base-sensitive) High
2-[4-(Fmoc-aminomethyl)phenyl]acetic acid Aromatic Fmoc-aminomethyl Slower due to aryl electron withdrawal Moderate
2-(2-(Fmoc-amino)ethoxy)acetic acid Ether-linked spacer Faster (enhanced solubility) Moderate
2-[(Cyanomethyl)(Fmoc)amino]acetic acid Cyanomethyl substitution Base-sensitive, prone to hydrolysis Low
Key Observations:
  • Deprotection Efficiency: The target compound’s Fmoc group is cleaved under standard basic conditions (e.g., piperidine), whereas cyanomethyl-substituted analogs require milder conditions to avoid side reactions.
  • Spacer Groups : Ether-linked derivatives improve solubility but may reduce steric shielding, affecting reaction yields.

Vorbereitungsmethoden

Introduction of the Aminomethyl Group

Aminomethylation of the bicyclo[2.2.1]heptane scaffold is accomplished via nucleophilic substitution or reductive amination. In one protocol, the 2-position hydroxyl group is converted to a mesylate using methanesulfonyl chloride, followed by displacement with sodium azide to yield the azide derivative. Staudinger reduction with triphenylphosphine and subsequent hydrolysis produces the primary amine . Alternatively, reductive amination of a ketone intermediate (e.g., bicyclo[2.2.1]heptan-2-one) with ammonium acetate and sodium cyanoborohydride directly installs the aminomethyl group .

Fmoc Protection of the Aminomethyl Group

Protection of the primary amine with the Fmoc group is critical to prevent undesired side reactions during subsequent steps. This is achieved by treating the amine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate or N,N-diisopropylethylamine (DIPEA). The reaction is typically conducted in dichloromethane or tetrahydrofuran at 0–25°C, achieving yields >85% . Excess Fmoc-Cl and extended reaction times are avoided to minimize carbamate formation at other nucleophilic sites.

Installation of the Acetic Acid Side Chain

The acetic acid moiety is introduced via alkylation or Michael addition. A common strategy involves reacting the Fmoc-protected bicycloheptane derivative with tert-butyl bromoacetate under basic conditions (e.g., potassium carbonate in dimethylformamide). Subsequent hydrolysis of the tert-butyl ester with trifluoroacetic acid (TFA) yields the free carboxylic acid . Alternatively, a Wittig reaction between a bicycloheptane aldehyde and a phosphorus ylide generates the α,β-unsaturated ester, which is hydrogenated and hydrolyzed to the acid .

Optimization and Scalability Considerations

Scale-up of the synthesis requires addressing bottlenecks such as low yields in the Diels-Alder step (26–37% reported for analogous systems ) and purification challenges posed by hydrophobic intermediates. Recrystallization from ethanol/water mixtures or chromatography on silica gel with ethyl acetate/hexane gradients are standard purification methods . Recent advances in flow chemistry have enabled continuous production of bicyclic intermediates, improving throughput and reproducibility .

Analytical Characterization

Structural confirmation relies on nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Key spectral features include:

  • ¹H NMR : Resonances at δ 7.3–7.8 ppm (aromatic protons of Fmoc), δ 4.2–4.4 ppm (methylene groups adjacent to the carbamate), and δ 1.2–2.5 ppm (bicycloheptane protons) .

  • MS (ESI+) : Molecular ion peak at m/z 405.5 [M+H]⁺, consistent with the molecular formula C₂₅H₂₇NO₄ .

Comparative Analysis of Synthetic Routes

A comparison of methods reveals trade-offs between step count, yield, and practicality:

MethodStepsOverall YieldKey Advantage
Diels-Alder + Azide618–22%High regiocontrol
Reductive Amination525–30%Fewer purification steps
Flow Chemistry435–40%Scalability for industrial production

The reductive amination route is favored for laboratory-scale synthesis due to its simplicity, while flow chemistry approaches show promise for manufacturing .

Challenges and Mitigation Strategies

  • Steric Hindrance : The bicyclo[2.2.1]heptane framework impedes reagent access to the 2-position. Using polar aprotic solvents (e.g., DMF) and elevated temperatures (50–60°C) enhances reaction rates .

  • Epimerization : Basic conditions during Fmoc deprotection may cause racemization. Employing piperidine in DMF at 0°C minimizes this risk .

  • Byproduct Formation : Residual Fmoc-Cl can react with solvents or impurities. Quenching with aqueous citric acid and thorough washing mitigates this issue .

Applications and Derivatives

The title compound serves as a building block in peptide synthesis, particularly for introducing constrained bicyclic motifs into drug candidates . Derivatives include:

  • Amides : Prepared via coupling with amines using HBTU/HOBt activation.

  • Esters : Synthesized by alkylation with alkyl halides in the presence of silver oxide.

  • Fluorinated Analogs : Fluorine incorporation at the bicycloheptane bridgehead enhances metabolic stability.

Q & A

Q. How is the Fmoc group introduced to the bicyclo[2.2.1]heptane scaffold during synthesis?

The Fmoc group is typically introduced via reaction with Fmoc-OSu (Fmoc-N-hydroxysuccinimide ester) under basic conditions. For example, in aqueous acetone with Na₂CO₃ as a base, Fmoc-OSu reacts with the primary amine of the bicycloheptane derivative to form a stable carbamate linkage . The reaction is monitored by TLC or HPLC to ensure completion, followed by extraction and purification using liquid-liquid partitioning (e.g., hexanes and water) .

Q. What purification techniques are effective for isolating this compound after synthesis?

Column chromatography with gradients of cyclohexane/ethyl acetate (e.g., 7:3 to 1:1) is commonly employed to isolate the compound . Reverse-phase HPLC is used for final purification, particularly when high purity (>95%) is required for peptide synthesis . MALDI-TOF mass spectrometry confirms molecular weight and structural integrity post-purification .

Q. What are the optimal storage conditions to maintain its stability?

The compound should be stored in airtight containers under inert gas (e.g., nitrogen) at –20°C to prevent hydrolysis of the Fmoc group. Desiccants are recommended to avoid moisture absorption, which can lead to premature deprotection .

Advanced Research Questions

Q. How does the bicyclo[2.2.1]heptane structure influence peptide conformation when incorporated into a peptide chain?

The rigid norbornane scaffold restricts conformational flexibility, promoting α-helix or β-sheet stabilization in peptides depending on substitution patterns. Computational modeling (e.g., molecular dynamics simulations) and circular dichroism (CD) spectroscopy are used to analyze secondary structure impacts . For example, steric hindrance from the bicyclic system can reduce backbone torsion angles, favoring helical conformations .

Q. What analytical methods resolve contradictions in NMR data due to its rigid structure?

The compound’s rigidity causes complex splitting patterns in ¹H NMR. High-field NMR (≥500 MHz) with 2D techniques (e.g., COSY, HSQC) is critical for assigning signals. For instance, NOESY can identify through-space interactions between the bicycloheptane protons and the Fmoc group, clarifying spatial arrangements . X-ray crystallography may also be employed for definitive structural confirmation .

Q. How does the compound’s stability vary under different coupling conditions in solid-phase peptide synthesis (SPPS)?

Stability tests under SPPS conditions (e.g., 20% piperidine in DMF for Fmoc removal) show that the bicycloheptane core remains intact, but prolonged exposure to acidic cleavage cocktails (e.g., TFA) can lead to partial degradation. Kinetic studies using HPLC-MS monitor side reactions, with optimized protocols limiting cleavage time to <2 hours to preserve integrity .

Methodological Considerations

Q. What strategies mitigate steric hindrance during coupling reactions in peptide synthesis?

  • Use of coupling agents like HATU or PyBOP with DIEA in DMF enhances activation efficiency .
  • Microwave-assisted synthesis (e.g., 50°C, 10 min) reduces reaction times and improves yields for sterically hindered residues .

Q. How is enantiomeric purity validated during synthesis?

Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) separates enantiomers, while optical rotation measurements correlate with literature values for (R)- or (S)-configurations .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.